Cas no 3490-06-0 (2-(3,4-Dimethoxyphenyl)-N-methylethylamine)

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Chemical and Physical Properties
Names and Identifiers
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- N-Methylhomoveratrylamine
- 2-(3,4-Dimethoxyphenyl)-N-methylethylamine
- N-Methyl-2-(3,4-dimethoxyphenyl) ethylamine
- 2-(3,4-Dimethoxyphenyl)-N-methyl ethylamine hydrochloride
- 3,4-Dimethoxy-N-Methylphenethylamine
- 2-(3,4-dimethoxyphenyl)-N-methylethanamine
- 2-(2'-N-BOC-PYRROLE)BENZOIC ACID
- 2-(3,4-dimethoxyphenyl)-N-methyl-1-ethaneamine
- N-methyl-2-(3,4-dimethoxy-phenyl)-ethylamine
- N-methyl-3,4-dimethoxyphenethylamine
- N-methyl-N-(2-(3,4-dimethoxy-phenyl)-ethyl)-amine
- N-Methyl-3,4-dimethoxyphenylethylamine
- N-Methyl homoveratrylamine
- 5H5ZH95EHG
- Benzeneethanamine, 3,4-dimethoxy-N-methyl-
- HNJWKRMESUMDQE-UHFFFAOYSA-N
- [2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amine
- 2-(3,4-DIMETHOXYPHENYL)-N-METHYLETHAN-1-AMINE
- [2-(3,4-dimethoxyphenyl)ethyl]methylamine
- N-methyl-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
- N-methyl-N-(2-(3,4-dime
- MFCD00067696
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylamine #
- VERAPAMIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- N-(3,4-dimethoxy-phenylethyl)-N-methyl-amine
- AS-48860
- 3,4-dimethoxyphenylethyl-N-methyl-amine
- N-methyl-N[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
- N-(3,4-DIMETHOXYPHENETHYL)-N-METHYLAMINE
- 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- HMS2269O14
- N-methyl-3,4-dimethoxyphenyl ethylamine
- Q27262167
- AKOS000271141
- EC 222-483-9
- NS00003786
- NSC-187772
- BIDD:GT0513
- 3,4-Dimethoxy-N-methylbenzeneethanamine
- 3490-06-0
- N-(3,4-dimethoxyphenylethyl)-N-methylamine
- N-(3,4-dimethoxy-phenylethyl)-N-methylamine
- EN300-20597
- UNII-5H5ZH95EHG
- NCGC00247003-01
- N-(3,4-dimethoxy-phenyl ethyl)-N-methyl amine
- A822460
- [2-(3,4-Dimethoxyphenyl)Ethyl](Methyl)Amine
- SMR000112502
- N-methyl-(2-(3,4-dimethoxyphenyl)ethyl)amine
- AB00666237-06
- W-106700
- N-methyl-homoveratryl amine
- 2-(3,4-dimethoxyphenyl)ethylmethyl-amine
- D2104
- FD10469
- N-Methyl-2-(3,4-dimethoxyphenyl)-ethylamine
- N-methyl-N-[2-(3,4-dimethoxyphenyl)-ethyl]-amine
- N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methylamine
- SCHEMBL557799
- 3,4-dimethoxyphenylethyl-N-methylamine
- 3,4-Dimethoxy-N-methylbenzenethanamine
- N-methyl-3,4-dimethoxybenzeneethanamine
- 2-(3,4-dimethoxyphenyl)ethylmethylamine
- 2-(3 pound not4-Dimethoxyphenyl)-N-methylethylamine
- NSC187772
- CHEMBL1404381
- EINECS 222-483-9
- N-methyl-homoveratrylamine
- DTXSID70188460
- FT-0667370
- MLS000516034
- N-Methylhomoveratrylamine, 97%
- NSC 187772
- STL373398
- VERAPAMIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- DTXCID00110951
- N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
- 222-483-9
-
- MDL: MFCD00067696
- Inchi: 1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
- InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])N([H])C([H])([H])[H])OC([H])([H])[H]
Computed Properties
- Exact Mass: 195.12600
- Monoisotopic Mass: 195.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 30.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.059
- Boiling Point: 100°C/0.1mmHg(lit.)
- Flash Point: >110 ºC
- Refractive Index: 1.533
- PSA: 30.49000
- LogP: 1.85660
- Solubility: Not determined
2-(3,4-Dimethoxyphenyl)-N-methylethylamine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:1760
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Hazard Level:8
- Risk Phrases:R36/37/38
- PackingGroup:III
- Packing Group:III
- Safety Term:8
- Packing Group:III
- HazardClass:8
2-(3,4-Dimethoxyphenyl)-N-methylethylamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3,4-Dimethoxyphenyl)-N-methylethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20597-10.0g |
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine |
3490-06-0 | 95% | 10g |
$372.0 | 2023-05-25 | |
abcr | AB142029-25 g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, 95%; . |
3490-06-0 | 95% | 25g |
€114.60 | 2022-06-12 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022110-5g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | 95% | 5g |
¥322 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236075-25 g |
N-Methylhomoveratrylamine, |
3490-06-0 | 25g |
¥1,489.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OI949-5g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | 95.0%(GC&T) | 5g |
¥409.0 | 2022-05-30 | |
Chemenu | CM117991-10g |
N-Methylhomoveratrylamine |
3490-06-0 | 95% | 10g |
$72 | 2023-01-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137579-100g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | ≥95.0%(GC) | 100g |
¥3089.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137579-1g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | ≥95.0%(GC) | 1g |
¥124.90 | 2023-09-03 | |
Enamine | EN300-20597-5g |
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine |
3490-06-0 | 95% | 5g |
$21.0 | 2023-09-16 | |
Aaron | AR003TWS-25g |
N-Methylhomoveratrylamine |
3490-06-0 | 99% | 25g |
$120.00 | 2025-01-22 |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine Related Literature
-
Kenneth W. Bentley Nat. Prod. Rep. 1998 15 341
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2. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxidesJ. R. Lindsay Smith,R. O. C. Norman,A. G. Rowley J. Chem. Soc. Perkin Trans. 1 1972 228
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3. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydrideP. A. Bather,J. R. Lindsay Smith,R. O. C. Norman J. Chem. Soc. C 1971 3060
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4. A novel synthesis of an ochotensine-type isoquinoline by thermolysisTetsuji Kametani,Tamiko Takahashi,Kunio Ogasawara J. Chem. Soc. Perkin Trans. 1 1973 1464
Additional information on 2-(3,4-Dimethoxyphenyl)-N-methylethylamine
Introduction to 2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0)
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, identified by its Chemical Abstracts Service (CAS) number 3490-06-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a dimethoxyphenyl group and an N-methylethylamine side chain, has garnered attention due to its structural features and potential biological activities. The presence of aromatic rings and amine functionalities makes it a versatile scaffold for further chemical modifications and biological evaluations.
The dimethoxyphenyl moiety is a key structural feature that contributes to the compound's unique electronic and steric properties. This aromatic system can engage in various interactions with biological targets, including hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. The two methoxy groups at the 3 and 4 positions enhance the lipophilicity of the molecule while also influencing its metabolic stability and solubility profile.
The N-methylethylamine side chain provides a basic nitrogen atom that can participate in hydrogen bonding or form ionic interactions with acidic or basic residues in protein targets. This functionality is particularly important in the design of pharmacophores for enzymes and receptors involved in neurotransmitter signaling, inflammation, and other critical biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine with high precision. These studies suggest that the compound may interact with enzymes such as monoamine oxidases (MAOs) or cytochrome P450 enzymes, which are known to play roles in drug metabolism and neurotransmitter degradation. Such interactions could potentially lead to applications in the treatment of neurological disorders or metabolic diseases.
In addition to its theoretical potential, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine has been explored in several preclinical studies aimed at identifying novel therapeutic agents. For instance, researchers have investigated its effects on MAO inhibition, which could have implications for the treatment of depression or Parkinson's disease. The dimethoxyphenyl group's ability to modulate enzyme activity while maintaining good pharmacokinetic properties makes this compound an attractive candidate for further development.
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated dimethoxybenzene precursor followed by amine functionalization. Advances in catalytic methods have improved the efficiency of these synthetic steps, making it more feasible to produce larger quantities of the compound for research purposes.
From a medicinal chemistry perspective, the structural features of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine offer opportunities for derivatization to enhance its biological activity or improve its pharmacokinetic profile. For example, replacing one of the methoxy groups with a hydroxyl group could introduce additional hydrogen bonding capabilities without significantly altering the overall properties of the molecule. Similarly, modifications to the N-methylethylamine side chain could fine-tune its solubility or metabolic stability.
The growing interest in 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is reflected in the increasing number of patents and scientific publications discussing its synthesis and potential applications. Companies specializing in custom synthesis are now offering this compound as part of their catalog for researchers who need high-quality starting materials for their investigations. This accessibility has accelerated the pace of discovery in related fields such as drug discovery and materials science.
The future prospects for 2-(3,4-Dimethoxyphenyl)-N-methylethylamine are promising, particularly as new analytical techniques become available for studying its interactions with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into how this compound binds to proteins and enzymes at an atomic level. These structural insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion,2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Its continued study will likely lead to new therapeutic applications across multiple disease areas. As research progresses,this molecule will remain a valuable tool for scientists seeking innovative solutions in drug development.
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